(1Z)-(4-Chlorophenyl)-N'-(4-methylphenyl)ethanimidamide
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Overview
Description
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide is an organic compound characterized by the presence of a chlorophenyl group and a methylphenyl group attached to an ethanimidamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methylaniline in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the imine intermediate, which is subsequently reduced to yield the desired ethanimidamide compound. Common reagents used in this synthesis include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents .
Industrial Production Methods
On an industrial scale, the production of (1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) in basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: An aromatic ketone with similar structural features, used as an intermediate in organic synthesis.
Mephedrone (4-MMC): A synthetic cathinone with structural similarities, known for its psychoactive effects.
Uniqueness
(1Z)-(4-Chlorophenyl)-N’-(4-methylphenyl)ethanimidamide is unique due to its specific combination of chlorophenyl and methylphenyl groups, which confer distinct chemical and biological properties. Unlike other similar compounds, it has shown potential in various scientific research applications, making it a valuable compound for further investigation .
Properties
CAS No. |
121513-80-2 |
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Molecular Formula |
C15H15ClN2 |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N'-(4-methylphenyl)ethanimidamide |
InChI |
InChI=1S/C15H15ClN2/c1-11-2-8-14(9-3-11)18-15(17)10-12-4-6-13(16)7-5-12/h2-9H,10H2,1H3,(H2,17,18) |
InChI Key |
DQLVSIBEMKOWEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
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